5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one
Description
Significance of 1,3-Benzoxathiol-2-one (B14798029) Scaffolds in Modern Chemical and Biomedical Research
The 1,3-benzoxathiol-2-one scaffold is a key structural motif in a variety of biologically active molecules. researchgate.net This heterocyclic system, consisting of a benzene (B151609) ring fused to an oxathiolone ring, is recognized as an important pharmacophore. researchgate.netresearchgate.net Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antibacterial, antimycotic, antioxidant, antitumor, and anti-inflammatory properties. researchgate.net The versatility of the benzoxathiolone core allows for the synthesis of diverse derivatives with potential therapeutic applications, making it a subject of ongoing interest in medicinal chemistry. researchgate.netresearchgate.net
Overview of Structural Features and Reactivity Modalities of the Benzoxathiolone Core
The core structure of 1,3-benzoxathiol-2-one is a planar, unsaturated ring system. ontosight.ai The fusion of the benzene and oxathiole rings creates a rigid structure that can be functionalized at various positions. The presence of the ester and thioether linkages within the five-membered ring influences the electronic properties and reactivity of the molecule. The carbonyl group is susceptible to nucleophilic attack, and the aromatic ring can undergo electrophilic substitution. The reactivity of the benzoxathiolone core can be modulated by the presence of substituents on the benzene ring.
Positioning of 5-Hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one within the Benzoxathiolone Landscape
This compound is a derivative of the parent 1,3-benzoxathiol-2-one scaffold, distinguished by the presence of a hydroxyl group at the 5-position and an iodine atom at the 6-position of the benzene ring. The hydroxyl group can act as a hydrogen bond donor and can be a site for further chemical modification. The iodine atom, a heavy halogen, can influence the molecule's physicochemical properties and provides a handle for various chemical transformations, such as cross-coupling reactions. This specific substitution pattern makes this compound a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
5-hydroxy-6-iodo-1,3-benzoxathiol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IO3S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFNJXIZWRPQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1SC(=O)O2)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Hydroxy 6 Iodo 2h 1,3 Benzoxathiol 2 One and Its Precursors
Established Synthetic Pathways to the 1,3-Benzoxathiol-2-one (B14798029) Core
The formation of the central 1,3-benzoxathiol-2-one heterocyclic system is a critical step, with several established pathways. These routes often begin with benzene (B151609) precursors that are reacted with reagents containing sulfur and oxygen. ontosight.ai
Cyclization Reactions Involving Thiourea (B124793) and Quinone Derivatives
A highly efficient and widely utilized method for synthesizing 5-hydroxy-1,3-benzoxathiol-2-ones involves a one-step reaction between quinones and thiourea under acidic conditions. datapdf.com This approach is valued for its use of readily available starting materials and often results in excellent yields. datapdf.com
The reaction proceeds through the formation of an intermediate 5-(2,5-dihydroxyaryl)thiouronium salt. datapdf.com This intermediate can be isolated or converted in situ to the final product. Subsequent heating in a strong aqueous acid promotes cyclization and hydrolysis, rapidly and quantitatively yielding the corresponding 5-hydroxy-1,3-benzoxathiol-2-one (B177510). datapdf.com The reaction is versatile, accommodating quinones with various substituents. datapdf.comresearchgate.net For instance, the reaction of 1,4-benzoquinone (B44022) with thiourea in a mixture of hydrochloric and acetic acid is a reliable method for producing the precursor 5-hydroxy-1,3-benzoxathiol-2-one. Similarly, 2-aryl-1,4-benzoquinones react regioselectively with thiourea in an acidic medium to form 7-aryl-5-hydroxy-1,3-benzoxathiol-2-ones. researchgate.net
The nature of the substituents on the quinone ring can influence the directive effect of the thiourea addition and the ease of cyclization of the resulting thiouronium salt intermediate. datapdf.com
Alternative Synthetic Routes to Substituted Benzoxathiolones
While the quinone-thiourea pathway is common, alternative methods for constructing the benzoxathiolone core exist.
From N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas: An alternative route involves the reaction of cyclohexadienylidene ureas with thiourea in acetic anhydride (B1165640) to form a thioamide intermediate. This is followed by an acid-catalyzed cyclization to yield the benzoxathiolone core. researchgate.net
From Chrysenequinonecarboxylic Acid: For generating more complex, structurally diverse analogs, methyl chrysenequinonecarboxylate can be reacted with thiourea. This reaction produces diterpenoid 5-hydroxy-1,3-benzoxathiol-2-one derivatives. researchgate.net While effective for creating complex structures, this method is less common for the bulk production of simpler precursors.
Strategies for Regioselective Hydroxylation at the 5-Position
The regioselective placement of the hydroxyl group at the 5-position is most commonly achieved by selecting a starting material that already contains the necessary oxygen functionality at the correct position. The synthesis of 5-hydroxy-1,3-benzoxathiol-2-one via the reaction of 1,4-benzoquinone and thiourea is a prime example of this strategy. datapdf.com The two oxygen atoms of the benzoquinone precursor are converted into the 2-one carbonyl and the 5-hydroxy group of the final product, inherently ensuring the desired regiochemistry.
While biocatalytic methods using monooxygenase enzymes have been explored for the regioselective hydroxylation of other complex molecules, such as equol, this approach is less documented for the direct hydroxylation of a pre-formed 1,3-benzoxathiol-2-one ring. nih.govrsc.org Therefore, the substrate-directed synthesis starting from a suitably substituted quinone remains the most practical and established method for achieving hydroxylation specifically at the 5-position.
Targeted Iodination Approaches for the 6-Position
Once the 5-hydroxy-1,3-benzoxathiol-2-one precursor is synthesized, the final step is the introduction of an iodine atom at the 6-position. This is typically accomplished through electrophilic aromatic substitution.
Electrophilic Iodination Protocols
Direct iodination of the 5-hydroxy-1,3-benzoxathiol-2-one ring is an effective method for producing the target compound. The hydroxyl group at the 5-position activates the aromatic ring, facilitating electrophilic substitution.
Molecular Iodine with an Oxidizing Agent: A benchmark method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), in a solvent like glacial acetic acid. The oxidizing agent converts I₂ into a more potent electrophilic iodine species (I⁺), which then attacks the electron-rich aromatic ring. libretexts.org The reaction is typically stirred at an elevated temperature (e.g., 65°C) for several hours to achieve high conversion.
Hypervalent Iodine Reagents: More modern protocols may employ hypervalent iodine reagents, such as benziodoxole triflate (BXT). These reagents offer advantages like regioselective iodination at ambient temperatures, often resulting in higher yields and purity without the need for strong acids or oxidants. This method has proven to be scalable for larger batch production.
Below is a comparative table of these electrophilic iodination protocols.
| Feature | I₂ / H₂O₂ Protocol | Hypervalent Iodine (BXT) Protocol |
| Iodinating Agent | Iodine (I₂) with Hydrogen Peroxide (H₂O₂) | Benziodoxole triflate (BXT) |
| Solvent | Glacial Acetic Acid | Acetonitrile (B52724) (CH₃CN) |
| Temperature | 65°C | 25°C (Ambient) |
| Reaction Time | 6–8 hours | 2 hours |
| Typical Yield | 82–87% | ~89% |
| Advantages | Readily available and inexpensive reagents. | High yield, high regiopurity, mild conditions, no strong acids/oxidants required. |
| Reference |
Sequential Functionalization via Precursor Modification
An alternative strategy involves introducing a different functional group at the 6-position of a precursor molecule, which is then chemically converted to the iodo group. This multi-step approach allows for greater control over the synthesis and can be useful if direct iodination proves difficult or results in unwanted byproducts.
For example, a related compound, 6-hydroxy-benzo[d] oxathiol-2-one, can undergo selective nitration at the 5-position. nih.gov The resulting nitro group can then be reduced to an amino group. nih.gov A similar sequence could theoretically be applied to introduce an amino group at the 6-position of 5-hydroxy-1,3-benzoxathiol-2-one. This amino-functionalized intermediate could then undergo a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently displaced by iodide to yield the final 6-iodo product. This sequential pathway offers a versatile, albeit longer, route to the target molecule.
Optimization of Reaction Conditions for High Regioselectivity and Yield
Synthesis of the Precursor: 5-Hydroxy-2H-1,3-benzoxathiol-2-one
A common and efficient method for the synthesis of 5-hydroxy-2H-1,3-benzoxathiol-2-one involves a one-step reaction between a suitable quinone and thiourea in an acidic medium. datapdf.com The reaction proceeds through the nucleophilic addition of thiourea to the quinone, followed by cyclization to form the benzoxathiolone ring.
Key parameters for optimization include the choice of acid and the reaction temperature. For monosubstituted quinones, hydrochloric acid is often preferred, while sulfuric acid may give better results for disubstituted analogues. Temperature control is critical, as prolonged heating above 70°C can lead to decomposition of the product. The optimal temperature range is typically between 50–70°C.
A reliable laboratory-scale synthesis involves the reaction of p-benzoquinone with thiourea. In a typical procedure, a solution of p-benzoquinone in acetic acid is added to a stirred solution of thiourea in 2N hydrochloric acid. After an initial period of stirring at room temperature, the mixture is heated, for instance on a steam bath, for approximately one hour to drive the reaction to completion.
Iodination of 5-Hydroxy-2H-1,3-benzoxathiol-2-one
The introduction of the iodine atom at the 6-position of the 5-hydroxy-2H-1,3-benzoxathiol-2-one ring requires a regioselective iodination strategy. Two primary methods have been reported: electrophilic iodination with molecular iodine and the use of hypervalent iodine reagents.
Electrophilic Iodination with Molecular Iodine:
A benchmark method for the synthesis of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one involves the direct iodination of its precursor using molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), in an acidic solvent like glacial acetic acid. The optimization of several parameters is key to maximizing the yield and regioselectivity of this reaction.
| Parameter | Optimal Value | Impact on Yield and Regioselectivity |
| Solvent | Acetic acid | Maximizes the solubility of molecular iodine, facilitating the reaction. |
| Temperature | 65°C | Provides a balance between a sufficient reaction rate and the prevention of thermal decomposition of the product. |
| I₂:H₂O₂ Ratio | 1:1.25 | Ensures the complete oxidation of I₂ to the electrophilic iodine species (I⁺), which is crucial for the substitution reaction. |
| Reaction Time | 7 hours | Allows for a high conversion rate, which can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC). |
Under these optimized conditions, yields in the range of 82-87% with a purity of approximately 98.5% (as determined by HPLC) can be achieved.
Iodination with Hypervalent Iodine Reagents:
An alternative approach that offers high regioselectivity at ambient temperatures is the use of hypervalent iodine reagents, such as benziodoxole triflate (BXT). This method avoids the need for strong acids and oxidizing agents.
The reaction is typically carried out by stirring the 5-hydroxy-2H-1,3-benzoxathiol-2-one precursor with a slight excess of the hypervalent iodine reagent in a suitable solvent like acetonitrile at room temperature. This method has been reported to yield the desired product in up to 89% yield with a regiopurity of 99%.
Purification and Isolation Techniques for this compound
Following the synthesis, the crude this compound must be purified to remove any unreacted starting materials, byproducts, and other impurities. The primary techniques employed for the purification of this compound are recrystallization and flash chromatography.
Recrystallization:
Recrystallization is a widely used technique for the purification of solid organic compounds. The choice of solvent is critical for successful recrystallization. For this compound, a common and effective solvent system is a mixture of ethanol (B145695) and water. The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes slightly turbid. Upon cooling, the purified product crystallizes out of the solution, leaving the impurities dissolved. The crystals can then be collected by filtration, washed with a cold solvent mixture, and dried. For the precursor, 5-hydroxy-2H-1,3-benzoxathiol-2-one, recrystallization from methanol (B129727) has been shown to be effective.
Flash Chromatography:
Flash chromatography is a rapid form of preparative column chromatography that is particularly useful for the purification of complex mixtures or when recrystallization is not effective. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents.
For the purification of this compound, particularly after synthesis using hypervalent iodine reagents, flash chromatography is the preferred method. The selection of the eluent system is crucial for achieving good separation. A common approach for compounds of similar polarity is to use a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate. The optimal ratio of these solvents is typically determined by thin-layer chromatography (TLC) prior to performing the flash chromatography. The crude product is loaded onto the column and the eluent is passed through under pressure, allowing for the separation of the desired compound from impurities.
Advanced Spectroscopic and Crystallographic Characterization of 5 Hydroxy 6 Iodo 2h 1,3 Benzoxathiol 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Spectral Analysis and Aromatic Proton Assignments
Specific ¹H NMR data for 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one, including chemical shifts and coupling constants for the aromatic protons, are not available.
Carbon-13 (¹³C) NMR Chemical Shift Analysis, Including Carbonyl and Substituted Aromatic Carbons
Detailed ¹³C NMR spectral data, including the chemical shifts for the carbonyl carbon and the aromatic carbons, have not been reported for this specific compound.
Advanced 2D-NMR Techniques (COSY, HSQC, HMBC) for Definitive Structure Confirmation
There are no published studies detailing the use of 2D-NMR techniques such as COSY, HSQC, or HMBC for the structural confirmation of this compound.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
The specific IR absorption frequencies for the characteristic functional groups (such as the carbonyl and hydroxyl groups) of this compound are not documented.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
Accurate mass determination and analysis of the fragmentation pathways for this compound via mass spectrometry have not been reported.
X-ray Crystallography for Solid-State Molecular Architecture
There is no available X-ray crystallographic data to describe the solid-state molecular structure, including bond lengths, bond angles, and crystal packing, of this compound.
Based on a thorough review of available scientific literature, detailed crystallographic and spectroscopic data specifically for the compound this compound is not sufficiently available to construct the detailed article as requested in the outline.
The provided search results contain valuable structural information for closely related analogs, such as 6-hydroxy-1,3-benzoxathiol-2-one and other derivatives. However, in strict adherence to the instruction to focus solely on this compound and not introduce information outside this explicit scope, it is not possible to generate the required content for the specified subsections (3.4.1, 3.4.2, and 3.4.3) without resorting to data from different molecules, which would violate the core instructions.
Therefore, the requested article cannot be generated with the required scientific accuracy and specificity at this time. Further experimental studies, specifically X-ray crystallographic analysis of this compound, would be necessary to determine the precise bond lengths, angles, intermolecular interactions, and conformational details required for the article.
Reactivity and Synthetic Utility
General Reactivity
The molecule can undergo various chemical transformations:
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used in the formation of ethers and esters.
Reactions of the Iodine Substituent: The iodine atom can be replaced by other functional groups through nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Reactions of the Benzoxathiolone Core: The lactone can be hydrolyzed under basic conditions.
Utility as a Synthetic Intermediate
The dual functionality of the hydroxyl and iodo groups makes this compound a valuable building block in organic synthesis. It can be used to construct more complex molecules with potential applications in medicinal chemistry and materials science. For instance, the iodine atom can serve as a site for the introduction of various substituents, while the hydroxyl group can be modified to tune the properties of the final product.
Computational Chemistry and Theoretical Investigations of 5 Hydroxy 6 Iodo 2h 1,3 Benzoxathiol 2 One
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are essential for understanding the electronic behavior of a molecule. For 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one, such studies would provide valuable information about its reactivity and intermolecular interactions.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's ability to donate and accept electrons, respectively. An analysis of these frontier orbitals for this compound would allow for the prediction of its chemical reactivity. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. A smaller energy gap generally suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only, as no published data exists.
An electrostatic potential surface map illustrates the charge distribution on the surface of a molecule. This is invaluable for predicting how a molecule will interact with other molecules, including biological targets. For this compound, an EPS map would identify regions that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack, as well as hydrogen bonding.
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Atomic Charge (a.u.) |
|---|---|
| O (hydroxyl) | Data not available |
| I | Data not available |
| S | Data not available |
| C (carbonyl) | Data not available |
| O (carbonyl) | Data not available |
Note: This table is for illustrative purposes only, as no published data exists.
Conformational Analysis and Molecular Dynamics Simulations
Understanding the three-dimensional structure and flexibility of a molecule is critical, particularly for its interaction with biological systems.
Conformational analysis would involve systematically exploring the possible spatial arrangements of the atoms in this compound to identify the most stable conformers (those with the lowest energy). This is particularly important for understanding the preferred shape of the molecule in different environments.
Molecular dynamics simulations could be employed to study the dynamic behavior and conformational flexibility of this compound over time. This would provide a more realistic picture of how the molecule behaves in solution, including the fluctuations and transitions between different conformations.
Prediction of Spectroscopic Parameters (NMR, IR)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules. For this compound, Density Functional Theory (DFT) is a commonly employed method to calculate spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.net These theoretical predictions are instrumental in confirming the identity and purity of the synthesized compound by comparing the calculated spectra with experimental data.
The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved by calculating the magnetic shielding tensors of the nuclei. researchgate.netacs.orgacs.org The geometry of the molecule is first optimized at a chosen level of theory, and then the NMR shielding constants are computed. These absolute shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net
Similarly, IR vibrational frequencies can be predicted through computational methods. researchgate.net After geometry optimization, a frequency calculation is performed, which provides the vibrational modes of the molecule and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.
Below are hypothetical tables of predicted NMR and IR spectroscopic data for this compound, illustrating the type of information that can be obtained from computational studies.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) |
| H (aromatic) | 7.20 - 7.80 |
| OH | 5.50 - 6.50 |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| C-O (aromatic) | 145 - 155 |
| C-S | 120 - 130 |
| C-I | 80 - 90 |
| C-OH | 140 - 150 |
| C (aromatic) | 110 - 130 |
Predicted IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch | 3200 - 3600 |
| C=O stretch | 1700 - 1750 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch | 1200 - 1300 |
| C-S stretch | 600 - 800 |
Reaction Mechanism Elucidation via Computational Pathways
The introduction of an iodine atom onto the aromatic ring of 5-hydroxy-2H-1,3-benzoxathiol-2-one to form this compound is an example of an electrophilic aromatic substitution reaction. wuxiapptec.comresearchgate.netrsc.org Computational chemistry can be employed to elucidate the mechanism of this reaction by mapping the potential energy surface and identifying transition states and intermediates. researchgate.net
The reaction typically proceeds through the formation of a sigma complex (also known as an arenium ion), where the electrophilic iodine species attaches to the aromatic ring. researchgate.net The regioselectivity of the iodination is determined by the electronic properties of the substituents on the benzene (B151609) ring. The hydroxyl and the benzoxathiolone moieties are activating groups and direct the incoming electrophile to specific positions. Computational analysis of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies of the substrate and the iodinating agent can help in predicting the feasibility and regioselectivity of the reaction. wuxiapptec.com
DFT calculations can be used to model the reaction pathway, calculating the energies of the reactants, intermediates, transition states, and products. researchgate.net This allows for the determination of the activation energy barriers for the formation of different possible regioisomers, thereby predicting the most likely product.
The iodo group in this compound can potentially be substituted by a nucleophile through a Nucleophilic Aromatic Substitution (SNAr) reaction. researchgate.netresearchgate.net The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring and the nature of the leaving group. acs.orgnih.gov The presence of electron-withdrawing groups on the ring is generally required to activate the system towards nucleophilic attack.
Computational studies, particularly using DFT, can provide significant insights into the mechanism of such SNAr reactions. researchgate.netresearchgate.netacs.org The reaction can proceed through a stepwise mechanism involving the formation of a Meisenheimer complex, or a concerted mechanism. acs.org By calculating the energy profiles of these pathways, it is possible to determine the preferred mechanism and the rate-determining step.
Factors such as the nature of the nucleophile, the solvent, and the electronic effects of the substituents can be computationally modeled to understand their influence on the reaction kinetics and thermodynamics. researchgate.netacs.org
Molecular Docking and Ligand-Protein Interaction Modeling for Putative Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein. wikipedia.orgh-its.orgnih.gov This method is widely used in drug discovery to identify potential biological targets for a given compound and to understand the molecular basis of its activity. nih.govfrontiersin.org Benzoxazolone and its derivatives have been reported to possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netscite.ainih.govresearchgate.net
For this compound, molecular docking studies can be performed to screen for potential protein targets. This involves computationally placing the molecule into the binding sites of a library of proteins and evaluating the binding affinity using a scoring function. wikipedia.orgnih.gov The results of such a screening can suggest which proteins are most likely to be biological targets of the compound.
Once a putative target is identified, more detailed ligand-protein interaction modeling can be carried out. This involves analyzing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the binding site of the protein. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.
Below is a hypothetical table summarizing the results of a molecular docking study of this compound against a selection of putative protein targets.
Hypothetical Molecular Docking Results
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 |
| DNA Gyrase | -9.2 | Asp73, Arg76, Gly77 |
| Epidermal Growth Factor Receptor (EGFR) | -8.1 | Met793, Gly796, Leu844 |
Preclinical Biological Activity and Mechanistic Investigations of 5 Hydroxy 6 Iodo 2h 1,3 Benzoxathiol 2 One and Its Derivatives
In Vitro Antioxidant Activity Studies
Research into the antioxidant properties of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one and its related compounds is crucial for understanding their potential therapeutic applications, particularly in diseases linked to oxidative stress. The following sections detail the current understanding of their free radical scavenging capabilities and the critical role of the molecular structure in these processes.
Free Radical Scavenging Assays and Reaction Kinetics
The reaction kinetics, which describe the rate at which these compounds neutralize free radicals, are essential for determining their efficacy as antioxidants. However, specific kinetic data for the reaction of this compound with various free radicals have not been detailed in available research. Theoretical studies on similar phenolic compounds suggest that the hydrogen atom transfer (HAT) mechanism is a primary pathway for radical scavenging. bohrium.com
Role of the Hydroxyl Group in Redox Processes
The hydroxyl (-OH) group is a critical pharmacophore for the antioxidant activity of phenolic compounds, including derivatives of 5-hydroxy-1,3-benzoxathiol-2-one (B177510). nih.gov This functional group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging radical chain reaction. researchgate.net The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring. nih.gov
The antioxidant capacity of phenolic compounds generally increases with the number of hydroxyl groups present on the aromatic ring. researchgate.netfrontiersin.org The position of the hydroxyl group also significantly influences its antioxidant efficacy. bohrium.com For the 5-hydroxy-1,3-benzoxathiol-2-one scaffold, the hydroxyl group at the 5-position is believed to be crucial for its ability to engage in redox processes and scavenge free radicals. ontosight.ai However, detailed studies quantifying the specific contribution of the hydroxyl group in the this compound molecule are not currently available.
In Vitro Anticancer Activity Against Various Cancer Cell Lines
The potential of this compound and its derivatives as anticancer agents has been an area of active investigation. These studies focus on their ability to inhibit the growth of cancer cells and elucidate the underlying molecular mechanisms.
Cytotoxicity and Antiproliferative Effects
While specific cytotoxic data for this compound is limited, research on its derivatives has shown promising results. A study on novel Schiff bases derived from 6-hydroxy-benzo[d] nih.govnih.govoxathiol-2-one demonstrated significant in vitro cytotoxicity against several human cancer cell lines. nih.gov Notably, some of these derivatives exhibited potent activity against gastric (ACP-03), melanoma (SKMEL-19), and colon (HCT-116) cancer cells, with IC50 values in the low micromolar range. nih.gov
Similarly, benzoxathiolone-thiazolidinone hybrids have been synthesized and evaluated for their anticancer properties. nih.gov Certain compounds in this series displayed good activity against the K562 leukemia cell line, with IC50 values of 4.0 µM and 5.3 µM. nih.gov
Table 1: In Vitro Cytotoxicity of 6-Hydroxy-benzo[d] nih.govnih.govoxathiol-2-one Schiff Base Derivatives
| Compound | ACP-03 (IC50 in µM) | SKMEL-19 (IC50 in µM) | HCT-116 (IC50 in µM) |
|---|---|---|---|
| 4b | < 5 | > 50 | > 50 |
| 4o | > 50 | < 5 | > 50 |
| Doxorubicin (Control) | 0.04 ± 0.00 | 0.02 ± 0.00 | 0.08 ± 0.01 |
Data is presented for selected derivatives from the study and may not be comprehensive.
Investigation of Apoptotic and Necrotic Pathways (in vitro)
The induction of apoptosis (programmed cell death) is a key mechanism for many anticancer agents. nih.gov Research on related heterocyclic compounds like benzoxazoles and benzothiazoles has shown that they can induce apoptosis in cancer cells through various pathways. nih.govesisresearch.org For instance, some benzoxazole (B165842) derivatives have been found to induce apoptosis in HepG2 liver cancer cells by increasing the levels of caspase-3 and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov
However, specific studies detailing the investigation of apoptotic and necrotic pathways induced by this compound or its direct derivatives are not available in the current scientific literature.
Modulation of Specific Cellular Targets or Signaling Pathways
Identifying the specific molecular targets and signaling pathways affected by a compound is crucial for understanding its mechanism of action. Docking studies with benzoxathiolone-thiazolidinone hybrids suggest that they may bind to the BCR-ABL1 kinase, a key protein in the pathogenesis of chronic myeloid leukemia (CML). nih.gov This indicates a potential mechanism for the observed cytotoxicity in K562 cells, which are positive for the BCR-ABL1 fusion gene.
While this provides a potential avenue for the anticancer activity of benzoxathiolone derivatives, direct evidence of this compound modulating specific cellular targets or signaling pathways has not yet been reported.
In Vitro Antimicrobial Activity against Pathogenic Microorganisms
The 1,3-benzoxathiol-2-one (B14798029) scaffold has been identified as a pharmacophore with notable antimicrobial properties. Research into this class of compounds has revealed a spectrum of activity against various pathogenic microorganisms, including both bacteria and fungi.
Antibacterial Spectrum and Efficacy Against Gram-Positive Strains
Derivatives of 1,3-benzoxathiol-2-one have demonstrated efficacy against Gram-positive bacteria. An early study on 6-hydroxy-1,3-benzoxathiol-2-one reported its antibacterial properties, with activity observed against Gram-positive bacteria such as Staphylococcus and Streptococcus species. nih.gov While this foundational study highlights the potential of the core structure, more recent and detailed analyses with specific minimum inhibitory concentration (MIC) values for this compound against a panel of Gram-positive strains are not extensively documented in the currently available literature. Broader studies on related heterocyclic compounds have shown that structural modifications can significantly influence the antibacterial spectrum and potency.
Antifungal Efficacy
The antifungal potential of the 1,3-benzoxathiol-2-one class of compounds has been investigated, with promising results against various fungal pathogens. A study focusing on 6-hydroxy-5-nitro-1,3-benzoxathiol-2-one, a derivative of the core structure, demonstrated significant antifungal activity against several Candida species, which are common causes of opportunistic fungal infections in humans.
The minimum inhibitory concentrations (MICs) for this derivative were determined against a panel of five Candida species, revealing a potent antifungal effect.
Table 1: Antifungal Activity of 6-hydroxy-5-nitro-1,3-benzoxathiol-2-one against Candida Species
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Candida krusei | 4 |
| Candida parapsilosis | 32 |
| Candida tropicalis | 16 |
| Candida glabrata | 16 |
These findings underscore the potential of the 1,3-benzoxathiol-2-one scaffold as a basis for the development of new antifungal agents. The introduction of different substituents on the benzene (B151609) ring, such as the nitro group in this case, appears to be a key factor in modulating the antifungal potency.
Enzyme Inhibition Studies
The 1,3-benzoxathiol-2-one framework has been explored as a template for the design of inhibitors for various clinically relevant enzymes. These investigations have revealed potent and, in some cases, selective inhibitory activities against key enzymes involved in physiological and pathological processes.
Carbonic Anhydrase Isozyme Inhibition Profiles
While several classes of heterocyclic compounds are known to be effective inhibitors of carbonic anhydrases (CAs), including the structurally related benzoxathiazine-2,2-dioxides, benzoxazolones, and benzothiazole (B30560) sulfonamides, there is currently a lack of specific research data directly implicating this compound or its close derivatives as inhibitors of carbonic anhydrase isozymes. nih.govnih.govunifi.itresearchgate.net The sulfonamide group is a well-established zinc-binding group crucial for the inhibitory activity of many CA inhibitors, and its absence in the 1,3-benzoxathiol-2-one core structure may explain the current research gap in this area. Further investigation is required to determine if this class of compounds possesses any significant CA inhibitory activity.
Monoamine Oxidase (MAO) Inhibition
Derivatives of 2H-1,3-benzoxathiol-2-one have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B). researchgate.net These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.
Studies on a series of 6-hydroxy-1,3-benzoxathiol-2-one derivatives have demonstrated that modifications to the core structure can yield compounds with high inhibitory potency for MAO-B. The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined for these derivatives, highlighting their potential as effective MAO-B inhibitors. The structure-activity relationship studies suggest that the benzoxathiolone core is a suitable scaffold for the design of new MAO-B inhibitors.
Inhibition of Snake Venom Toxic Activities (Preclinical Models)
A significant area of preclinical investigation for 1,3-benzoxathiol-2-one derivatives has been their potential to neutralize the toxic effects of snake venom. Research has focused on the ability of these compounds to inhibit the enzymatic activities of venom components, particularly phospholipases A2 (PLA2s), which are responsible for many of the local and systemic pathological effects observed in snakebite envenomation. nih.govresearchgate.net
Studies have shown that synthetic 1,3-benzoxathiol-2-one sulfonamides can effectively inhibit the toxic activities of venoms from snakes of the Bothrops genus, such as Bothrops jararaca and Bothrops jararacussu. These derivatives have been shown to counteract several venom-induced effects in preclinical models.
The inhibitory effects of these compounds have been demonstrated in various assays, including:
Inhibition of Phospholipase A2 (PLA2) Activity: PLA2s are key enzymes in snake venom that contribute to inflammation, myotoxicity (muscle damage), and hemolysis (destruction of red blood cells). 1,3-benzoxathiol-2-one derivatives have been shown to inhibit the enzymatic activity of PLA2.
Anti-coagulant Activity: Some snake venoms can interfere with the blood clotting cascade, leading to life-threatening coagulopathies. Certain derivatives have demonstrated the ability to counteract the anticoagulant effects of the venom.
Anti-hemorrhagic Activity: Venom-induced hemorrhage is a serious consequence of envenomation. Preclinical studies have shown that these compounds can reduce or prevent venom-induced bleeding.
Anti-myotoxic Activity: The ability of these derivatives to protect against muscle damage induced by snake venom has also been reported.
These findings suggest that the 1,3-benzoxathiol-2-one scaffold is a promising starting point for the development of novel snakebite treatments that could complement or enhance the efficacy of traditional antivenom therapies.
Anticoagulant and Antiproteolytic Effects
There is no available scientific literature detailing the in vitro or in vivo anticoagulant effects of this compound or its derivatives. Studies on coagulation parameters such as prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), or specific factor inhibition assays involving this compound have not been reported.
Similarly, investigations into the antiproteolytic activity of this compound are absent from the current body of scientific research. There are no published data on its ability to inhibit serine proteases, matrix metalloproteinases, or other classes of proteolytic enzymes.
Anti-hemolytic and Anti-edematogenic Activities
Preclinical studies evaluating the anti-hemolytic potential of this compound have not been identified. There is no data from assays that would assess the compound's ability to protect erythrocytes from lysis induced by various hemolytic agents.
Furthermore, there is a lack of research on the anti-edematogenic properties of this compound. No studies using standard in vivo models of edema, such as carrageenan-induced paw edema, have been published to evaluate the potential of this compound or its derivatives to reduce inflammatory edema.
Future Research Directions and Translational Perspectives Preclinical Focus
Rational Design and Synthesis of Novel, More Potent Derivatives of 5-Hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one
The rational design of new chemical entities based on a lead compound is a cornerstone of modern drug discovery. nih.govmdpi.commdpi.com This process involves making targeted modifications to the molecular structure to improve its pharmacological properties. For this compound, the objective is to synthesize derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Hybrid Molecules: This strategy involves covalently linking two or more distinct pharmacophores into a single molecule. nih.govnih.govmdpi.com This can lead to compounds with dual modes of action or improved affinity for a biological target. nih.govhilarispublisher.com For this compound, a hybrid approach could involve attaching other known bioactive moieties to its core structure. The linker used to connect the pharmacophores can be either cleavable or non-cleavable, defining whether it acts as a prodrug or a stable hybrid drug. nih.gov
Prodrugs: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. pharmacyconcepts.in This approach can be used to overcome issues such as poor solubility, instability, or off-target toxicity. pharmacyconcepts.in For the title compound, the hydroxyl group could be esterified or otherwise modified to create a prodrug that improves its delivery to a specific site of action before being cleaved to release the active form.
| Strategy | Description | Potential Advantage for this compound |
| Hybrid Molecule | Covalently linking the benzoxathiolone core with another pharmacophore. nih.govnih.gov | Creation of a single molecule with multiple mechanisms of action, potentially leading to synergistic effects and reduced likelihood of drug resistance. |
| Prodrug | Chemical modification of the parent compound to an inert form that is activated in vivo. pharmacyconcepts.in | Improved bioavailability, enhanced site-specific delivery, and mitigation of potential off-target effects. |
Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse molecules, known as a library. nast.phwikipedia.orgnih.gov This method allows for the simultaneous synthesis of tens to thousands of compounds, which can then be screened for biological activity. pharmatutor.orgresearchgate.net By systematically varying the substituents on the this compound scaffold, a diverse library of analogs can be created. researchgate.net This high-throughput approach can accelerate the identification of structure-activity relationships (SAR) and the discovery of derivatives with superior properties. nih.gov
Advanced Preclinical Efficacy and Selectivity Profiling
Once novel derivatives have been synthesized, they must undergo rigorous testing to determine their efficacy and selectivity. Traditional preclinical models have limitations, and there is a growing need for more physiologically relevant systems. mdpi.comnih.gov
Standard two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of native tissues, which can lead to poor prediction of a drug's in vivo performance. mdpi.com Advanced in vitro models, such as three-dimensional (3D) cell cultures, spheroids, and organoids, offer a more accurate representation of tissue architecture and cell-cell interactions. mdpi.comunito.it These models are crucial for assessing the efficacy and potential toxicity of new derivatives in a context that more closely mimics human physiology. mdpi.comtechnologynetworks.com
| Model Type | Description | Relevance for Preclinical Profiling |
| 2D Cell Culture | Cells grown in a single layer on a flat surface. | Basic screening for cytotoxicity and mechanism of action. |
| 3D Spheroids | Self-assembled spherical aggregates of cells. mdpi.com | Better representation of tumor microenvironments and cell-cell interactions. |
| Organoids | 3D structures derived from stem cells that mimic the structure and function of an organ. nih.gov | Provides a more physiologically relevant system for studying drug efficacy and toxicity on specific organ systems. |
| Organ-on-a-chip | Microfluidic devices containing living cells that replicate the functions of human organs. unito.itnih.gov | Allows for the study of drug effects on interconnected organ systems and provides insights into pharmacokinetics and pharmacodynamics. |
Organotypic cultures involve the growth of tissues or organs ex vivo, preserving their 3D architecture and cellular diversity. wikipedia.orgcherrybiotech.com These cultures are particularly valuable for mechanistic studies as they maintain the complex interactions between different cell types within a tissue. nih.govnih.govresearchgate.net For this compound and its derivatives, organotypic cultures could be used to investigate their effects on specific biological processes within a tissue context, providing deeper insights into their mechanism of action.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
By training ML algorithms on existing data for benzoxathiolone derivatives and other relevant compounds, it is possible to build predictive models for biological activity, toxicity, and pharmacokinetic properties. nih.gov These models can then be used to:
Virtual Screening: Screen large virtual libraries of potential derivatives to identify those with the highest probability of being active and non-toxic.
Lead Optimization: Predict how modifications to the structure of this compound will affect its properties, guiding the synthesis of more potent and selective compounds.
De Novo Design: Generate entirely new molecular structures with desired therapeutic profiles.
Exploration of Additional Biological Targets and Therapeutic Areas for the Compound Class
The 2H-1,3-benzoxathiol-2-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. While significant research has focused on established targets, the diverse pharmacological profile of this compound class suggests a rich landscape for future preclinical investigations into novel biological targets and therapeutic applications. The exploration of these new avenues could unlock the full therapeutic potential of this compound and related analogues.
Derivatives of 1,3-benzoxathiol-2-one (B14798029) have been identified as important pharmacophores with a range of pharmacological effects, including antibacterial, antimycotic, antioxidant, and anti-inflammatory properties researchgate.netbenthamdirect.com. These varied biological applications have spurred further research into novel derivatives with enhanced activity and new therapeutic uses researchgate.netbenthamdirect.com.
Neuropsychiatric and Neurodegenerative Disorders
One promising area for future research lies in the field of neuroscience. Certain benzoxathiolone derivatives have shown in vitro activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), suggesting their potential as lead compounds for the treatment of neuropsychiatric and neurodegenerative disorders researchgate.netresearchgate.net. Further preclinical studies could focus on optimizing the selectivity and potency of these compounds for MAO isoforms and evaluating their efficacy in animal models of depression, anxiety, and Parkinson's disease.
Antimicrobial Applications
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Benzoxathiolone derivatives have demonstrated notable antibacterial and antiparasitic properties researchgate.net. Future research could explore the spectrum of activity against a wider range of pathogens, including multidrug-resistant strains. Elucidating the mechanism of action of these compounds against microbial targets would be a critical step in their development as new anti-infective therapies.
Oncology
The antitumor activity of some 1,3-benzoxathiol-2-one derivatives warrants further investigation researchgate.net. Preclinical research should aim to identify the specific cancer cell lines most susceptible to these compounds and to unravel the underlying molecular mechanisms. This could involve studies on cell cycle progression, apoptosis induction, and anti-angiogenic effects. Structure-activity relationship (SAR) studies could also lead to the design of more potent and selective anticancer agents within this chemical class.
Inflammatory and Autoimmune Diseases
Given the documented anti-inflammatory activity of the benzoxathiolone scaffold, a deeper exploration of its potential in treating chronic inflammatory and autoimmune diseases is justified researchgate.netbenthamdirect.com. Future preclinical studies could investigate the effects of these compounds on key inflammatory pathways, such as cytokine signaling and prostaglandin synthesis. Animal models of diseases like rheumatoid arthritis, inflammatory bowel disease, and psoriasis could be employed to assess their therapeutic potential.
A summary of the explored biological activities and potential therapeutic areas for the 1,3-benzoxathiol-2-one class of compounds is presented in the table below.
| Biological Activity | Potential Therapeutic Area |
| Monoamine Oxidase Inhibition | Neuropsychiatric and Neurodegenerative Disorders |
| Antibacterial | Infectious Diseases |
| Antimycotic | Fungal Infections |
| Antiparasitic | Parasitic Infections |
| Antitumor | Oncology |
| Anti-inflammatory | Inflammatory and Autoimmune Diseases |
| Antioxidant | Diseases associated with Oxidative Stress |
Further research into these and other potential biological targets will be crucial for realizing the full therapeutic promise of the 1,3-benzoxathiol-2-one chemical class.
Q & A
Q. What safety protocols are critical when handling iodinated benzoxathiolones, given their potential toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
